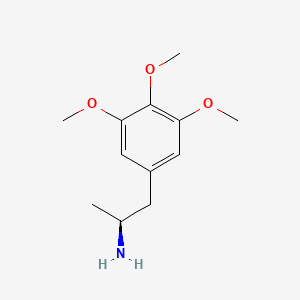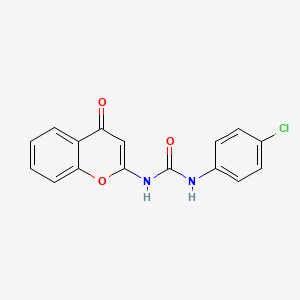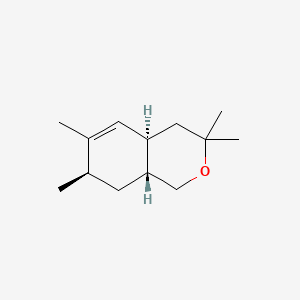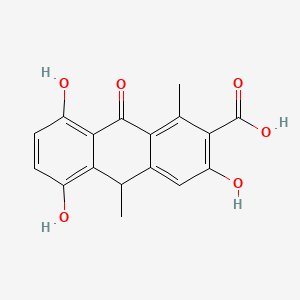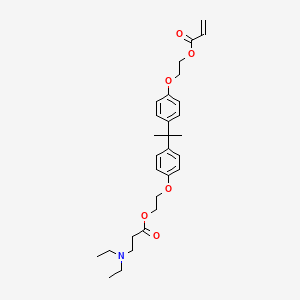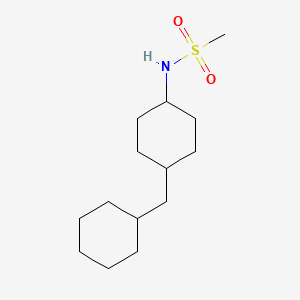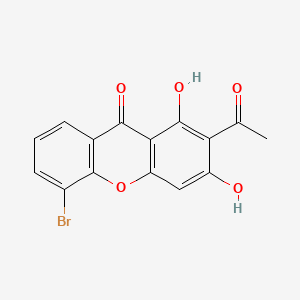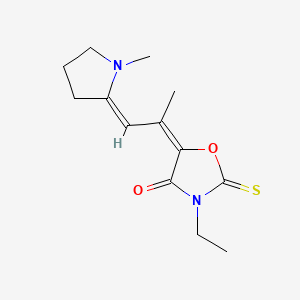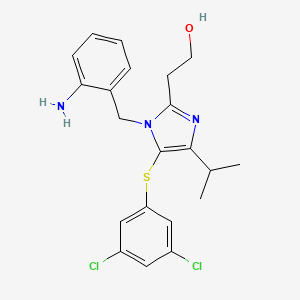
1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the ethanol group, and subsequent functionalization with the aminophenyl, dichlorophenyl, and isopropyl groups. Common reagents and conditions include:
Imidazole ring formation: Using glyoxal, ammonia, and formaldehyde under acidic or basic conditions.
Ethanol group introduction: Via reduction of an imidazole-2-carboxylic acid derivative.
Functionalization: Through nucleophilic substitution, coupling reactions, and thiolation.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, alkylation, or acylation reactions using appropriate halides, alkylating agents, or acyl chlorides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield imidazole-2-carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for drug development targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, or materials with specific properties.
作用机制
The mechanism of action of 1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, modulate receptor function, or interfere with DNA/RNA synthesis, leading to its biological effects.
相似化合物的比较
Similar Compounds
1H-Imidazole-2-ethanol derivatives: Compounds with similar core structures but different functional groups.
Aminophenyl derivatives: Compounds with an aminophenyl group attached to various heterocycles.
Dichlorophenyl derivatives: Compounds with dichlorophenyl groups attached to different scaffolds.
Uniqueness
1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)- is unique due to its combination of functional groups, which may confer specific biological activities and chemical reactivity not observed in other similar compounds.
属性
CAS 编号 |
178980-37-5 |
|---|---|
分子式 |
C21H23Cl2N3OS |
分子量 |
436.4 g/mol |
IUPAC 名称 |
2-[1-[(2-aminophenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]ethanol |
InChI |
InChI=1S/C21H23Cl2N3OS/c1-13(2)20-21(28-17-10-15(22)9-16(23)11-17)26(19(25-20)7-8-27)12-14-5-3-4-6-18(14)24/h3-6,9-11,13,27H,7-8,12,24H2,1-2H3 |
InChI 键 |
KVNNQDRKCCQMOM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(N(C(=N1)CCO)CC2=CC=CC=C2N)SC3=CC(=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


